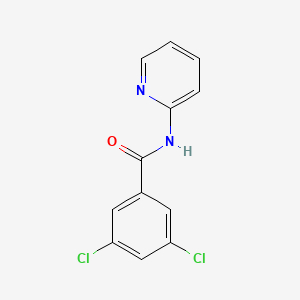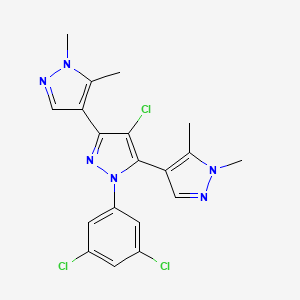![molecular formula C14H16BrNO B4720413 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4720413.png)
2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone
Overview
Description
2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone, also known as BRMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRMC is a cyclohexanone derivative that contains a bromine and methyl group, and an amino group connected to a methylene group. In
Mechanism of Action
The mechanism of action of 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone in its various applications is not fully understood. In the case of its anticancer activity, it has been suggested that 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a protein complex that plays a key role in the degradation of cellular proteins. In the case of its catalytic activity, it has been proposed that 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone acts as a Lewis acid catalyst, facilitating the activation of nucleophiles and electrophiles in various reactions.
Biochemical and Physiological Effects:
2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. In vivo studies have shown that 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone exhibits antifungal and antibacterial activities in animal models. However, the exact biochemical and physiological effects of 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone in humans are not yet fully understood.
Advantages and Limitations for Lab Experiments
2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone also has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research and development of 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone. One direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is the development of novel materials and polymers using 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone as a building block. Additionally, the development of new catalytic reactions using 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone as a chiral catalyst is an area of active research.
Scientific Research Applications
2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone has been utilized as a chiral catalyst for various reactions, including the asymmetric aldol reaction.
properties
IUPAC Name |
(2Z)-2-[(4-bromo-3-methylanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h6-9,16H,2-5H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGGNXOPGBKCND-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=C2CCCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C\2/CCCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B4720342.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4720347.png)
![methyl 4-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4720352.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4720363.png)
![methyl 5-({[4-cyano-1-(trifluoromethyl)-5,6-dihydrobenzo[h]isoquinolin-3-yl]thio}methyl)-2-furoate](/img/structure/B4720377.png)
![4-chloro-1-methyl-N-(2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4720383.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4720387.png)

![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4720396.png)
![3,5-dichloro-2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4720402.png)
![phenyl 2-{[4-(benzylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4720429.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4720435.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B4720439.png)